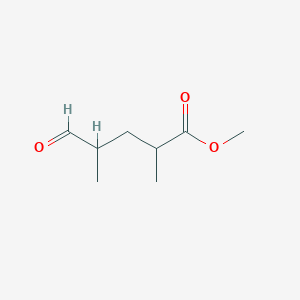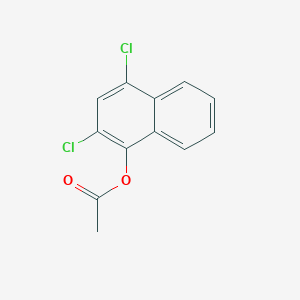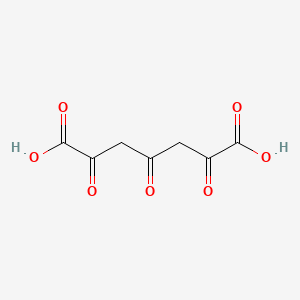
1,3-Butanediol dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanediol dinitrate is a chemical compound with the molecular formula C₄H₈N₂O₆. It is a nitrate ester, characterized by the presence of two nitrate groups attached to a butanediol backbone. This compound is known for its explosive properties and has applications in various fields, including military and industrial sectors .
Méthodes De Préparation
The synthesis of 1,3-butanediol dinitrate typically involves the nitration of 1,3-butanediol. The process can be summarized as follows:
Nitration Reaction: 1,3-butanediol is reacted with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure safety and maximize yield.
Reaction Conditions: The nitration process is highly exothermic, requiring efficient cooling systems to maintain the temperature.
Industrial Production: On an industrial scale, the production of this compound involves large-scale nitration reactors equipped with advanced cooling and mixing systems.
Analyse Des Réactions Chimiques
1,3-Butanediol dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 1,3-butanediol and other related alcohols. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The nitrate groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3-Butanediol dinitrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitrate esters and related compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research on this compound includes its potential use as a biochemical tool for studying nitrate metabolism and related pathways.
Medicine: The compound’s nitrate groups have been investigated for their potential vasodilatory effects, similar to other nitrate esters used in medicine.
Industry: In the industrial sector, this compound is used in the production of explosives and propellants. .
Mécanisme D'action
The mechanism of action of 1,3-butanediol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The molecular targets of nitric oxide include guanylate cyclase, which is activated to produce cyclic guanosine monophosphate (cGMP). This signaling pathway leads to the relaxation of smooth muscle cells and vasodilation .
Comparaison Avec Des Composés Similaires
1,3-Butanediol dinitrate can be compared with other nitrate esters, such as:
Nitroglycerin: Similar to this compound, nitroglycerin is a nitrate ester used for its explosive properties and medical applications as a vasodilator.
Ethylene Glycol Dinitrate: This compound is another nitrate ester with applications in explosives and propellants. It has a similar reactivity profile to this compound.
Diethylene Glycol Dinitrate: Used in similar applications, this compound has a different molecular structure but shares the nitrate ester functional groups
Propriétés
Numéro CAS |
6423-44-5 |
|---|---|
Formule moléculaire |
C4H8N2O6 |
Poids moléculaire |
180.12 g/mol |
Nom IUPAC |
4-nitrooxybutan-2-yl nitrate |
InChI |
InChI=1S/C4H8N2O6/c1-4(12-6(9)10)2-3-11-5(7)8/h4H,2-3H2,1H3 |
Clé InChI |
DGFBULNMARLFTH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


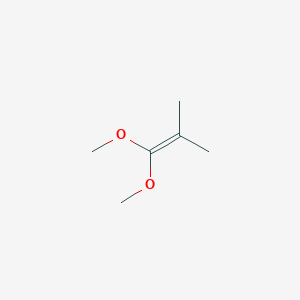

![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
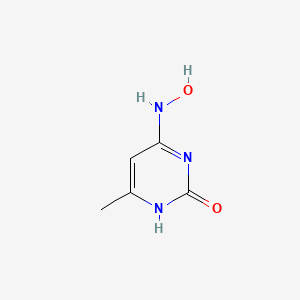
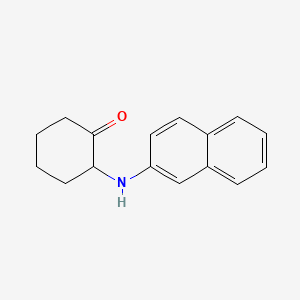
![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
